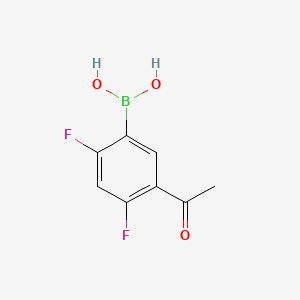
(5-Acetyl-2,4-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Acetyl-2,4-difluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a difluorophenyl ring with an acetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2,4-difluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with a diboron reagent under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-2,4-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or alkene product.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkene products.
Oxidation: Phenol derivatives.
Substitution: Substituted acetyl derivatives.
Scientific Research Applications
(5-Acetyl-2,4-difluorophenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Acetyl-2,4-difluorophenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This compound can also interact with biomolecules through reversible covalent bonding, making it useful in biological applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Acetyl-2,4-difluorophenyl)boronic acid is unique due to the presence of both the acetyl and difluorophenyl groups, which provide distinct electronic and steric properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C8H7BF2O3 |
|---|---|
Molecular Weight |
199.95 g/mol |
IUPAC Name |
(5-acetyl-2,4-difluorophenyl)boronic acid |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)5-2-6(9(13)14)8(11)3-7(5)10/h2-3,13-14H,1H3 |
InChI Key |
MFMSJJMDWNDGQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)C(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















